(2E)-2-(4-bromophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromopyrrole Nitrile , is a complex organic compound with the following structural formula:
This compound
This compound contains a pyrrole ring, a nitrophenyl group, and a nitrile functional group. It exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Bromopyrrole Nitrile. One common method involves the reaction of 4-bromobenzaldehyde with 2,5-dimethylpyrrole in the presence of a base (such as potassium carbonate) to form the intermediate enamine. Subsequent reaction with a nitrile source (e.g., acetonitrile) leads to the desired product.
Industrial Production: In industry, Bromopyrrole Nitrile is often synthesized via a multistep process, starting from commercially available starting materials. Optimization of reaction conditions, yield, and purity is crucial for large-scale production.
Chemical Reactions Analysis
Reactions: Bromopyrrole Nitrile undergoes various chemical reactions, including:
Electrophilic aromatic substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic attack.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or palladium on carbon.
Substitution: The nitrile group can be replaced by other functional groups (e.g., amidation, esterification).
Bromination: N-bromosuccinimide (NBS) in the presence of light.
Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C).
Substitution: Sodium azide, sodium hydroxide, or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Reduction yields the corresponding amino compound, while substitution leads to various derivatives.
Scientific Research Applications
Bromopyrrole Nitrile finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: Its properties make it interesting for material applications.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting signaling pathways.
Comparison with Similar Compounds
Bromopyrrole Nitrile stands out due to its specific combination of functional groups. Similar compounds include other pyrrole derivatives, but their substitution patterns differ.
Properties
Molecular Formula |
C21H16BrN3O2 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H16BrN3O2/c1-14-11-17(12-18(13-23)16-3-5-19(22)6-4-16)15(2)24(14)20-7-9-21(10-8-20)25(26)27/h3-12H,1-2H3/b18-12- |
InChI Key |
NOEHJYIEGBAGNB-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C(/C#N)\C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C(C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.